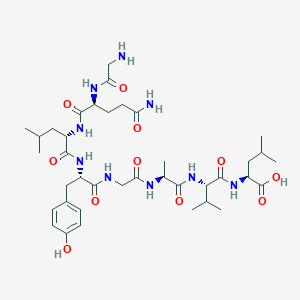![molecular formula C5H8N2O B14186110 6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one CAS No. 919802-92-9](/img/structure/B14186110.png)
6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,5-diazabicyclo[310]hexan-2-one is a bicyclic compound that features a unique structure with a nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylhydroxylamine with a suitable diene or dienophile, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts, such as ruthenium or palladium, can facilitate the cyclization reaction, leading to higher yields and more cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of hydrogen gas and a suitable catalyst.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which 6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one exerts its effects involves its interaction with various molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways, enzyme activity, and chemical reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diazabicyclo[3.1.0]hexane: A similar bicyclic compound without the methyl group.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A derivative with two bicyclic moieties.
Uniqueness
6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions. This methyl group can affect the compound’s steric and electronic properties, making it distinct from other similar bicyclic compounds.
Propiedades
Número CAS |
919802-92-9 |
|---|---|
Fórmula molecular |
C5H8N2O |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
6-methyl-1,5-diazabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C5H8N2O/c1-4-6-3-2-5(8)7(4)6/h4H,2-3H2,1H3 |
Clave InChI |
XNAUVNPUAKPQMS-UHFFFAOYSA-N |
SMILES canónico |
CC1N2N1C(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)



![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)


![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)






